molecular formula C13H23NO3 B14346914 Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate CAS No. 92634-95-2

Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate

Cat. No.: B14346914
CAS No.: 92634-95-2
M. Wt: 241.33 g/mol
InChI Key: UZXBRVVVCKBQIT-UHFFFAOYSA-N
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Description

Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group and a heptanoate chain attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds.

Scientific Research Applications

Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of target proteins. The ester group may also undergo hydrolysis, releasing the active oxazole moiety that exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

    Methyl 7-(4,5-dihydro-1,3-oxazol-2-yl)heptanoate: Lacks the dimethyl substitution on the oxazole ring.

    Ethyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 7-(4,4-dimethyl-1,3-oxazol-2-yl)heptanoate: Similar structure but without the dihydro component.

Uniqueness: Methyl 7-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)heptanoate is unique due to the presence of both the dimethyl substitution and the dihydro component on the oxazole ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

92634-95-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

methyl 7-(4,4-dimethyl-5H-1,3-oxazol-2-yl)heptanoate

InChI

InChI=1S/C13H23NO3/c1-13(2)10-17-11(14-13)8-6-4-5-7-9-12(15)16-3/h4-10H2,1-3H3

InChI Key

UZXBRVVVCKBQIT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CCCCCCC(=O)OC)C

Origin of Product

United States

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